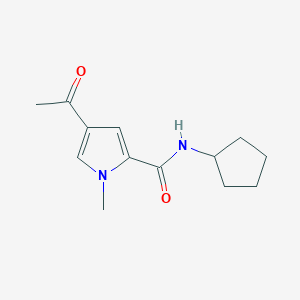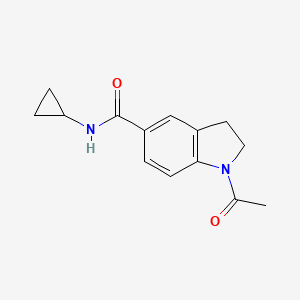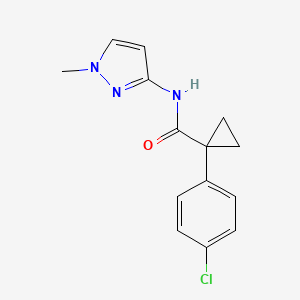
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide is complex and not fully understood. However, it is believed to work by binding to specific receptors in the brain and modulating the activity of various neurotransmitters. This compound has been shown to have both agonist and antagonist effects on different receptor subtypes, depending on the specific context and experimental conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide are diverse and depend on the specific experimental conditions and dosages used. This compound has been shown to affect a wide range of physiological processes, including motor activity, cognition, and mood regulation. It has also been shown to have potential therapeutic effects in several pathological conditions, including depression, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide in lab experiments is its ability to selectively modulate the activity of specific neurotransmitter systems and receptor subtypes. This makes it a valuable tool for investigating the role of these systems in various physiological and pathological processes. However, there are also several limitations to using this compound, including its potential toxicity at high doses and its complex mechanism of action, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide. One area of focus could be on further elucidating the specific receptor subtypes and neurotransmitter systems that are modulated by this compound, as well as the downstream signaling pathways and physiological effects of these interactions. Another area of research could be on developing more selective and potent analogs of this compound, which could have greater therapeutic potential and fewer side effects. Finally, future research could also focus on investigating the potential clinical applications of this compound in treating various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide involves several steps, starting with the reaction of cyclopentanone with methylamine to form N-cyclopentylmethylketimine. This intermediate is then reacted with acetic anhydride to form 4-acetyl-N-cyclopentylmethylketimine, which is subsequently reduced with sodium borohydride to yield 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been used in a variety of scientific research applications, including studies of neurotransmitter systems, ion channels, and receptor binding. This compound has been shown to modulate the activity of several important neurotransmitters, including dopamine, serotonin, and norepinephrine, and has been used to investigate the role of these neurotransmitters in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)10-7-12(15(2)8-10)13(17)14-11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZWUNPDHUFWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)










